4,4-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
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Description
4,4-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.71. The purity is usually 95%.
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Scientific Research Applications
Conformational Analysis and Chemical Properties
- Conformational Analysis : A study on the conformational equilibria in methyl-1,2,3,4-tetrahydroisoquinolines (THIQs) and their dimethyl homologs reveals insights into their structural dynamics, which is crucial for understanding their reactivity and interactions with biological targets. The findings suggest significant implications for designing compounds with desired biological activities (Olefirowicz & Eliel, 1997).
Synthesis and Chemical Reactions
- Preparation and Reactivity : Research on the cyclization of N-(1,1-dimethylpropargyl) anilines to yield 6-substituted-2,2-dimethyl-1,2-dihydroquinolines showcases innovative approaches to synthesizing structurally diverse tetrahydroquinolines. This work emphasizes the versatility of these compounds in organic synthesis (Williamson & Ward, 2005).
Biological Applications and Potential Therapeutics
- Analgesic and Anti-Inflammatory Effects : A derivative of 1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated significant analgesic and anti-inflammatory properties, suggesting its potential as a non-narcotic analgesic in medical practice. This underscores the therapeutic promise of tetrahydroquinoline derivatives in pain and inflammation management (Rakhmanova et al., 2022).
Molecular Design and Drug Development
- Local Anesthetic Activity and Toxicity Evaluation : Another study focused on the synthesis and evaluation of 1-aryl-tetrahydroisoquinoline alkaloid derivatives for their local anesthetic activity and toxicity. This research provides valuable insights into the structure-toxicity relationship of these compounds, highlighting their potential in developing safer and more effective local anesthetics (Azamatov et al., 2023).
Properties
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-quinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-11(2)7-8-12-10-6-4-3-5-9(10)11;/h3-6,12H,7-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUBVIYKROCGDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC2=CC=CC=C21)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.